molecular formula C8H3BrO3 B1267637 3-Bromophthalic anhydride CAS No. 82-73-5

3-Bromophthalic anhydride

Cat. No. B1267637
CAS RN: 82-73-5
M. Wt: 227.01 g/mol
InChI Key: AQBFKBMMIDHCFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromophthalic anhydride can be synthesized through the gas-phase oxidation of 3-bromo-ortho-xylene with air over a V–Ti–P catalyst. However, this method yields a relatively low conversion rate of 45% (Glukhovskii & Effenberger, 1995). Another approach involves the bromination of phthalic anhydride followed by various steps such as dehydration, amination, and nitrating to modify the phthalic anhydride structure, which is a precursor to 4-bromophthalic anhydride but can be adapted for the 3-bromo variant (Lin Mei-jin, 2005).

Molecular Structure Analysis

The molecular structure of 3-bromophthalic anhydride derivatives, such as 3-(p-bromophenyl)phthalide, reveals that the bromine substitution significantly affects the conformation and electronic distribution of the molecule. The presence of bromine induces a distinct inclination between the phenyl ring and the core phthalic structure, leading to unique reactivity patterns (Kalyani & Vijayan, 1969).

Chemical Reactions and Properties

3-Bromophthalic anhydride participates in various chemical reactions, leveraging its bromine functionality for further chemical modifications. It can undergo esterification, facilitated by mixed anhydride activation through intramolecular cyclization, yielding carboxylic esters with good efficiency (Horimoto et al., 1979). Additionally, it can be involved in cycloadditions and multicomponent reactions as both an acylating agent and a C-nucleophile, allowing for the efficient synthesis of heterocyclic and carbocyclic molecules (González-López & Shaw, 2009).

Scientific Research Applications

Synthesis and Material Applications

3-Bromophthalic anhydride has been studied primarily for its applications in synthesis and materials science. It's involved in the preparation of various compounds and has applications in polymer and materials chemistry.

  • Preparation of Dianhydride Monomers : 3-Bromophthalic anhydride has been used in the preparation of dianhydride monomers. These monomers find applications in the specialty polyimide sector. Dianhydride monomers like bisphthalic dianhydride, oxy-bisphthalic dianhydride, and several bisphenol dianhydrides are synthesized from 3-bromophthalic anhydride. This synthesis is crucial for producing high-performance polyimide materials (Glukhovskii & Effenberger, 1995).

  • Esterification Processes : The compound has been used in the synthesis of di-iso-octyl 4-bromophthalate. This process involves bromination and esterification, indicating the compound's role in producing various esters, which are significant in different industrial applications (Wang Zhi-fang, 2009).

  • Impurity Analysis in Products : 3-Bromophthalic anhydride's impurities in products have been analyzed using High-Performance Liquid Chromatography. This indicates its importance in quality control and purity assessment in chemical manufacturing (Ling Zong-shi, 2007).

  • Fire Retardant Epoxy Resins : In the field of polymer chemistry, studies have been conducted on anhydride-cured epoxy resins, where brominated compounds like 3-bromophthalic anhydride play a role in enhancing fire retardancy. This is particularly relevant for electronic systems and semiconductor encapsulation materials (Luda, Balabanovich, & Zanetti, 2010).

Chemical and Physical Property Research

Research on 3-Bromophthalic anhydride also encompasses its chemical and physical properties, contributing to a better understanding of its behavior in various reactions and applications.

  • Microwave-Assisted Synthesis : The synthesis of 3-Aminophthalic anhydride, a related compound, through microwave-assisted processes has been explored. This research contributes to the understanding of efficient synthetic methods for compounds related to 3-Bromophthalic anhydride (Theis & Ritter, 2012).

  • Cyclic Anhydrides in Cycloadditions : The reactions of cyclic anhydrides, including those related to 3-Bromophthalic anhydride, have been studied for their application in stereoselective annulation reactions. This research highlights the reactivity of anhydrides in forming heterocyclic and carbocyclic molecules (González-López & Shaw, 2009).

  • Lewis Acid-Induced Reactions : The Lewis acid-induced reactions of homophthalic anhydride, a structurally similar compound to 3-Bromophthalic anhydride, have been studied, offering insights into the chemical reactivity and potential applications of bromophthalic anhydrides (Niefang Yu et al., 1998).

Safety And Hazards

3-Bromophthalic anhydride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is very sensitive to heat and may explode if exposed to fire or heat for prolonged periods .

properties

IUPAC Name

4-bromo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBFKBMMIDHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002366
Record name 4-Bromo-2-benzofuran-1,3-dione
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophthalic anhydride

CAS RN

82-73-5
Record name 3-Bromophthalic anhydride
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Record name 3-Bromophthalic anhydride
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Record name 3-Bromophthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
N Glukhovskii, R Effenberger - Journal of Chemical …, 1995 - Wiley Online Library
… only a 45% yield of 3bromophthalic anhydride. Mixtures of 4- and 3-bromo-ortho-xylene gave, as expected, mixtures of 4- and 3-bromophthalic anhydride which were enriched in the 4-…
Number of citations: 1 onlinelibrary.wiley.com
MGV Campen Jr, JR Johnson - Journal of the American Chemical …, 1933 - ACS Publications
… 2-methylfuran, 2- and 3-bromofuran on heating with hydrogen bromide in glacialacetic acid gave, respectively, 3-methylphthalic anhydride (mp 111-113),3-bromophthalic anhydride (…
Number of citations: 41 pubs.acs.org
AH Dalaf, FH Jumaa, IA Yass - AIP Conference Proceedings, 2022 - pubs.aip.org
… The Schiff bases were then reacted with 3-bromophthalic anhydride in dry benzene to form 1,3-oxazepine derivatives [A3-A4]. The reaction of 1,3-oxazepine derivatives with aniline …
Number of citations: 6 pubs.aip.org
HN Stephens - Journal of the American Chemical Society, 1921 - ACS Publications
… theproduct from the 3-bromophthalic anhydride it might be … When 3-bromophthalic anhydride reacts with benzene and … product is obtained from 3-bromophthalic anhydride might be due …
Number of citations: 9 pubs.acs.org
EH Huntress, K Pfister 3rd… - Journal of the American …, 1942 - ACS Publications
… to have obtained from 3bromophthalic anhydride a product … from the reaction of 3-bromophthalic anhydride with benzene in … prepared from 3bromophthalic anhydride. During the course …
Number of citations: 48 pubs.acs.org
IA Yass, MM Aftan, AH Dalaf, FH Jumaa - portal.arid.my
… 1,3-Oxazepin-4,7-dione derivatives [A3-A4]were prepared from the reaction 2 mole of 3-bromophthalic anhydride with Schiff bases [A1-A2] in ethanol. The FT-IR spectrum showed …
Number of citations: 5 portal.arid.my
C Soucy, D Favreau, MM Kayser - The Journal of Organic …, 1987 - ACS Publications
… 3-Bromophthalic anhydride (6) was prepared in three steps from 2,3-dimethylphenol by … When the reaction mixture had been cooled in a refrigerator, 3bromophthalic anhydride (6) …
Number of citations: 51 pubs.acs.org
AL Marshall, FJ Norton - Journal of the American Chemical …, 1933 - ACS Publications
… 2-methylfuran, 2- and 3-bromofuran on heating with hydrogen bromide in glacialacetic acid gave, respectively, 3-methylphthalic anhydride (mp 111-113),3-bromophthalic anhydride (…
Number of citations: 26 pubs.acs.org
M Copisarow - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… It was thus found to consist of 4-bromophthalic anhydride and a little 3-bromophthalic anhydride. These products of oxidation indicate that the reaction-products consist, in addition to …
Number of citations: 14 pubs.rsc.org
AN Parker, S France - The Journal of Organic Chemistry, 2021 - ACS Publications
… Targeting the (6,4′)-isomer, 3-bromophthalic anhydride 5, fluorobenzene 10, and AlCl 3 were first mixed together to affect the Friedel–Crafts acylation (Scheme 4). Interestingly, the …
Number of citations: 5 pubs.acs.org

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